molecular formula C13H11NO3 B14204364 2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 849799-64-0

2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14204364
CAS No.: 849799-64-0
M. Wt: 229.23 g/mol
InChI Key: BSVVLXIGPDFSEZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C13H11NO3 It is known for its unique structure, which includes a hydroxyanilino group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-aminophenol. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-[(2,4,6-trimethylanilino)methylidene]cyclohexa-2,5-dien-1-one
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one

Uniqueness

2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is unique due to its specific hydroxyanilino group, which imparts distinct chemical and biological properties

Properties

CAS No.

849799-64-0

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C13H11NO3/c15-11-4-2-1-3-10(11)14-8-9-5-6-12(16)13(17)7-9/h1-8,15-17H

InChI Key

BSVVLXIGPDFSEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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